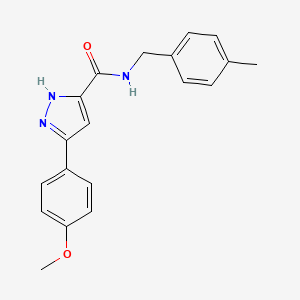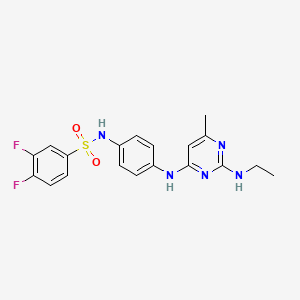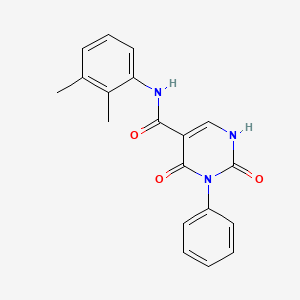![molecular formula C20H13ClF2N2O5S B11294356 2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11294356.png)
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that features a combination of aromatic rings, fluorine, chlorine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation and fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of fluorine and sulfonyl groups can enhance its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate: This compound is unique due to the combination of acetyl, fluorine, chlorine, and sulfonyl groups on a pyrimidine core.
2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate: Similar compounds include those with variations in the substituents on the aromatic rings or the pyrimidine core.
Uniqueness
The uniqueness of 2-acetyl-4-fluorophenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H13ClF2N2O5S |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(2-acetyl-4-fluorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H13ClF2N2O5S/c1-11(26)15-8-14(23)6-7-17(15)30-19(27)18-16(21)9-24-20(25-18)31(28,29)10-12-2-4-13(22)5-3-12/h2-9H,10H2,1H3 |
InChI Key |
DCFKZZZXANTZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294277.png)
![N-(4-fluorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11294280.png)
![N-(3-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11294299.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11294307.png)
![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11294309.png)
![N-(3,4-difluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11294313.png)


![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11294333.png)
![N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B11294343.png)


![2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11294364.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294367.png)
